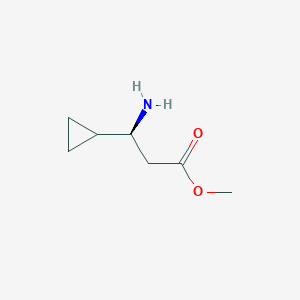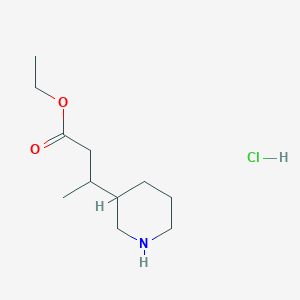
Ethyl 3-(piperidin-3-yl)butanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(piperidin-3-yl)butanoate hydrochloride is a chemical compound with the molecular formula C11H22ClNO2 and a molecular weight of 235.75 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmacology. It is known for its unique structure, which includes a piperidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(piperidin-3-yl)butanoate hydrochloride typically involves the esterification of 3-(piperidin-3-yl)butanoic acid with ethanol in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified using crystallization or recrystallization techniques to achieve the desired purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(piperidin-3-yl)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester group can be substituted with other functional groups, such as amides or nitriles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like ammonia (NH3) or primary amines are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 3-(piperidin-3-yl)butanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of drugs targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of Ethyl 3-(piperidin-3-yl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring in its structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Ethyl 3-(piperidin-3-yl)butanoate hydrochloride can be compared with other similar compounds, such as:
- Ethyl 3-(piperidin-3-yl)propanoate hydrochloride
- Ethyl 3-(piperidin-3-yl)pentanoate hydrochloride
- Mthis compound
These compounds share similar structural features but differ in the length of the carbon chain or the ester group. The unique structure of this compound, with its specific carbon chain length and ester group, makes it particularly valuable for certain synthetic and pharmacological applications .
Propiedades
Número CAS |
1394042-12-6 |
|---|---|
Fórmula molecular |
C11H22ClNO2 |
Peso molecular |
235.75 g/mol |
Nombre IUPAC |
ethyl 3-piperidin-3-ylbutanoate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-3-14-11(13)7-9(2)10-5-4-6-12-8-10;/h9-10,12H,3-8H2,1-2H3;1H |
Clave InChI |
KWUKZESGKOJTEX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)C1CCCNC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13069181.png)
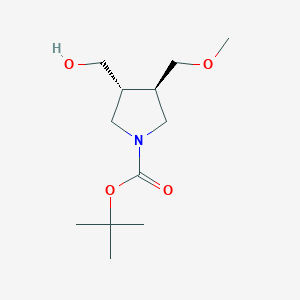

![7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13069201.png)

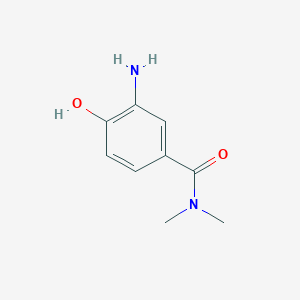
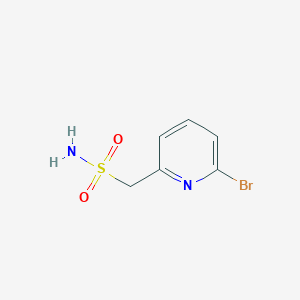
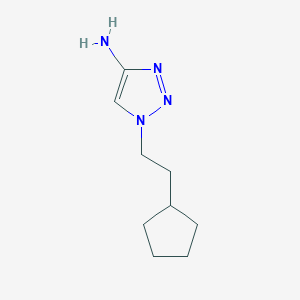
![1-[4-(aminomethyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one](/img/structure/B13069243.png)
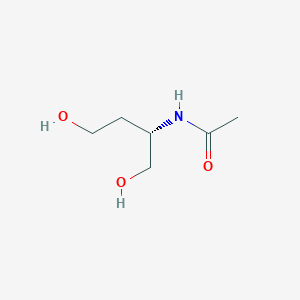


![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine](/img/structure/B13069253.png)
